7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane
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Description
7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
A study by Chen et al. (2010) involved the synthesis of new derivatives starting from 4-chlorobenzoic acid, leading to compounds with potential antiviral activity against the tobacco mosaic virus (Chen et al., 2010).
Spectral Characterization and Docking Studies
Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies of novel compounds, including those with thiazolyl and thiophene moieties, aimed at understanding their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Antioxidant Activity of Thiazole Derivatives
Reddy et al. (2015) synthesized a new series of derivatives with thiazole moieties showing significant in vitro antioxidant activity, indicating potential for new antioxidant agents (Reddy et al., 2015).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) developed novel pyrazole derivatives with antimicrobial and anticancer activities, highlighting the therapeutic potential of such chemical structures (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-12-4-2-1-3-11(12)14-6-8-18(9-10-21-14)15(19)13-5-7-17-20-13/h1-5,7,14H,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTHXRYWLWAQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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